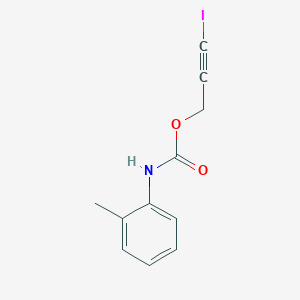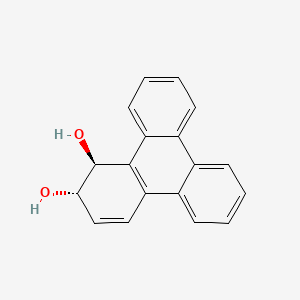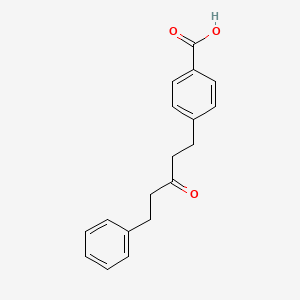
4-(3-Oxo-5-phenylpentyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxo-5-phenylpentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-oxo-5-phenylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-5-phenylpentyl)benzoic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpentyl group, followed by oxidation to form the ketone
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Oxo-5-phenylpentyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxo-5-phenylpentyl)benzoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can undergo conjugation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Benzophenone: Shares the phenyl ketone structure but lacks the benzoic acid moiety.
Phenylacetic acid: Contains a phenyl group and a carboxylic acid but lacks the ketone group.
Benzyl benzoate: Contains both benzene and benzoic acid moieties but in a different structural arrangement.
Uniqueness: 4-(3-Oxo-5-phenylpentyl)benzoic acid is unique due to its combined structural features of a ketone, phenyl group, and benzoic acid
Propiedades
Número CAS |
111991-27-6 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-(3-oxo-5-phenylpentyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-7,10-11H,8-9,12-13H2,(H,20,21) |
Clave InChI |
FTTIGVAPEJZJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


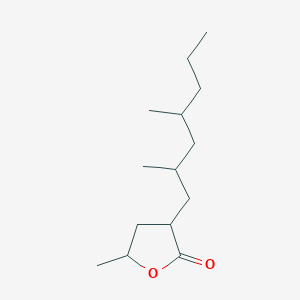
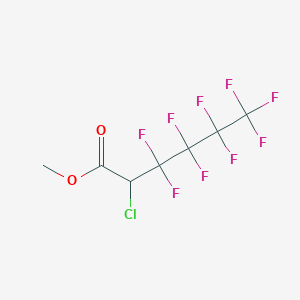

![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
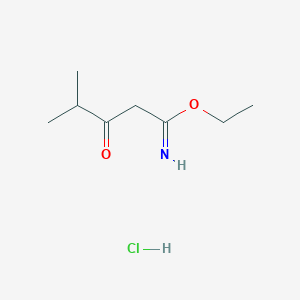

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
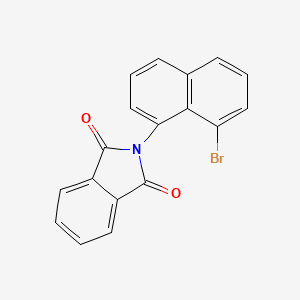
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
